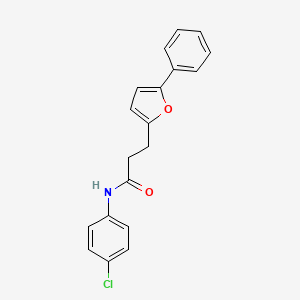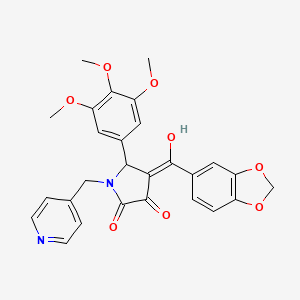![molecular formula C13H22N2O B11042354 N-{2-[Cyclohexyl(methyl)amino]ethyl}-2-butynamide](/img/structure/B11042354.png)
N-{2-[Cyclohexyl(methyl)amino]ethyl}-2-butynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[Cyclohexyl(methyl)amino]ethyl}-2-butynamide is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclohexyl group, a methylamino group, and a butynamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[Cyclohexyl(methyl)amino]ethyl}-2-butynamide typically involves the reaction of cyclohexylamine with methylamine and 2-butynoic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation process. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification steps such as distillation, crystallization, and chromatography are often used to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[Cyclohexyl(methyl)amino]ethyl}-2-butynamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
N-{2-[Cyclohexyl(methyl)amino]ethyl}-2-butynamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of N-{2-[Cyclohexyl(methyl)amino]ethyl}-2-butynamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-N-cyclohexyl-N-methylbenzylamine: This compound shares a similar cyclohexyl and methylamino structure but differs in the presence of a benzyl group instead of a butynamide moiety.
N-{2-[Cyclohexyl(methyl)amino]ethyl}-N,O-dimethylserinamide: This compound has a similar backbone but includes additional functional groups such as a dimethylserinamide moiety.
Uniqueness
N-{2-[Cyclohexyl(methyl)amino]ethyl}-2-butynamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H22N2O |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
N-[2-[cyclohexyl(methyl)amino]ethyl]but-2-ynamide |
InChI |
InChI=1S/C13H22N2O/c1-3-7-13(16)14-10-11-15(2)12-8-5-4-6-9-12/h12H,4-6,8-11H2,1-2H3,(H,14,16) |
Clave InChI |
LBMTZEWYNLEEDQ-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(=O)NCCN(C)C1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 7-(2-methoxy-2-oxoethyl)-2-(thiophen-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11042281.png)
![(1Z)-8-iodo-4,4,6-trimethyl-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11042283.png)

![N-[7-(1H-tetrazol-1-yl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B11042297.png)

![N-({9-[(1-Acetyl-4-piperidyl)carbonyl]-1-oxa-9-azaspiro[5.5]undec-4-YL}methyl)benzamide](/img/structure/B11042302.png)
![N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11042303.png)
![5-(4-chlorophenyl)-6-(3-methoxyphenyl)-7-phenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B11042315.png)
![4,9-Dimethoxy-8-(4-methoxyphenyl)-5,6,7,8-tetrahydronaphtho[2,3-d][1,3]dioxol-6-ol](/img/structure/B11042317.png)
![methyl 3-(7-methoxy-1,3-benzodioxol-5-yl)-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate](/img/structure/B11042333.png)

![ethyl {4-[3-amino-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl]-5-oxo-2,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B11042337.png)

![(3-chloro-6-nitro-1-benzothiophen-2-yl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11042347.png)
